molecular formula C17H20N4O B2609666 N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1396747-97-9

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2609666
CAS No.: 1396747-97-9
M. Wt: 296.374
InChI Key: NUNJTEOYCWJAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a benzamide derivative featuring a pyrazine-substituted piperidine moiety. This compound belongs to a class of molecules designed for targeting neurological and oncological pathways, as benzamide scaffolds are prevalent in drug discovery due to their versatility in binding to enzymes and receptors . The pyrazin-2-yl group on the piperidine ring enhances aromatic interactions, while the benzamide core provides a stable planar structure for hydrogen bonding. Evidence from crystallographic studies of analogous compounds, such as 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide, confirms that such derivatives adopt defined conformations with distinct dihedral angles between aromatic rings, influencing their biological activity .

Properties

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(15-4-2-1-3-5-15)20-12-14-6-10-21(11-7-14)16-13-18-8-9-19-16/h1-5,8-9,13-14H,6-7,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNJTEOYCWJAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Pyrazine Moiety: The pyrazine group is introduced via nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the piperidine ring.

    Attachment of the Benzamide Group: The final step involves the formation of the benzamide linkage through amide bond formation, typically using benzoyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazine or benzamide moieties are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is being investigated for its potential as a therapeutic agent in various diseases:

  • Antitubercular Activity : Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Studies have shown promising results in inhibiting bacterial growth, making it a candidate for further development in tuberculosis therapy.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial effects by inhibiting bacterial cell wall synthesis. This mechanism is similar to that of established antibiotics, which could lead to the development of new antimicrobial agents .

Anti-inflammatory Effects

The compound may modulate inflammatory pathways by interacting with inflammatory mediators. This suggests potential applications in treating inflammatory diseases, where reducing inflammation can alleviate symptoms and improve patient outcomes.

Anticancer Potential

Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines. This activity is attributed to its ability to interfere with key oncogenic pathways, positioning it as a potential candidate for cancer therapeutics .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Antitubercular Assays : In vitro studies have evaluated its effectiveness against Mycobacterium tuberculosis H37Ra strains, determining IC50 values indicative of its potency as an antitubercular agent.
  • Antimicrobial Activity : Research findings suggest that this compound can inhibit various bacterial strains through mechanisms akin to those employed by traditional antibiotics .
  • Anti-inflammatory Mechanisms : Investigations into the compound's ability to modulate cytokine production provide insights into its potential use in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or microbial growth. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Aromatic Ring Variations
  • Pyrazine vs. The pyrazine ring in the target compound may improve metabolic stability compared to pyridine-based analogs .
  • Benzamide Substitutions : Compounds like N-(3-chloropyridin-2-yl)-5-fluoro-benzamide () introduce halogens (F, Cl) to enhance lipophilicity and target engagement, whereas methyl groups (e.g., 4-methyl derivative in ) prioritize steric effects over electronic modulation .
Piperidine/Piperazine Modifications
  • Piperidine vs. Piperazine : The dopamine D3 receptor ligand in uses a piperazine ring, which introduces an additional nitrogen for hydrogen bonding. In contrast, the target compound’s piperidine ring may favor hydrophobic interactions in binding pockets .
Functional Group Additions
  • Oxadiazole and Triazole Moieties : The trifluoromethyl-oxadiazole derivatives in exhibit enhanced potency in kinase inhibition due to strong electron-withdrawing effects, a feature absent in the target compound .

Key Findings :

  • Glycine Transport Inhibition: [18F]CFPyPB () shows nanomolar affinity for glycine transporters, attributed to its dichlorobenzamide group and fluoropyridine moiety. The target compound lacks halogenation, suggesting divergent target profiles .
  • Dopamine Receptor Selectivity : Piperazine-based ligands () achieve >100-fold selectivity for D3 over D2 receptors due to the 2,4-dichlorophenyl group, whereas the pyrazine-piperidine hybrid in the target compound may favor other GPCRs .
  • Kinase Inhibition : Trifluoromethyl and oxadiazole groups in enhance binding to ATP pockets in kinases, a feature absent in the simpler benzamide scaffold of the target compound .

Crystallographic and Conformational Analysis

The crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide () reveals a half-chair piperidine conformation with a dihedral angle of 89.1° between benzamide rings.

Biological Activity

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a pyrazine ring and a piperidine moiety. Its molecular formula is C17H22N4OC_{17}H_{22}N_{4}O, with a molecular weight of approximately 302.39 g/mol. The compound's unique structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial cell wall synthesis, which contributes to its antimicrobial effects. This mechanism is similar to that of established antibiotics, where interference with cell wall formation leads to bacterial death.
  • Anti-inflammatory Properties : It may also modulate inflammatory pathways by interacting with inflammatory mediators, thus reducing symptoms associated with inflammation.

Biological Activity Overview

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains, potentially through inhibition of cell wall synthesis.
Anti-inflammatoryModulates inflammatory responses, possibly by affecting cytokine production.
AnticancerPreliminary studies suggest it may inhibit the growth of certain cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential in drug development:

  • Antimicrobial Studies : Research demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics.
  • Cancer Cell Growth Inhibition : In vitro studies indicated that this compound could inhibit the proliferation of BRCA1-mutant cancer cells, suggesting its potential as a therapeutic agent for specific cancer types .
  • Inflammation Models : Animal models showed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its efficacy in managing inflammation-related conditions.

Q & A

Q. What are the recommended synthetic routes for N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:
  • Piperidine-pyrazine linkage : Reacting pyrazine derivatives with piperidine precursors under anhydrous conditions (e.g., DMF, 150–155°C, inert atmosphere) to form the core structure .
  • Benzamide coupling : Using carbodiimide-based coupling agents (e.g., EDCI/HOBt) to attach the benzamide moiety to the piperidine intermediate .
  • Optimization : Yield and purity depend on solvent choice (polar aprotic solvents like acetonitrile improve solubility), temperature control (reflux for 4–12 hours), and stoichiometric ratios (1:1.5 for amine:carbonyl chloride) .

Table 1 : Comparison of Reaction Conditions

StepReagents/ConditionsYield RangeKey ImpuritiesReference
Piperidine-pyrazine linkageDMF, K₂CO₃, 150°C, 12 h48–85%Unreacted pyrazine
Benzamide couplingEDCI, HOBt, CH₂Cl₂, RT60–78%Dipeptide byproducts

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers focus on?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on:
  • Piperidine protons (δ 2.3–3.2 ppm, multiplet) and pyrazine aromatic protons (δ 8.5–9.0 ppm) .
  • Benzamide carbonyl (δ ~167 ppm in ¹³C NMR) .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching theoretical molecular weight (e.g., m/z 488.6 observed vs. 488.3 calculated) .
  • HPLC-PDA : Use C18 columns (ACN/H₂O gradient) to assess purity (>95%) and detect trace impurities .

Q. What are the primary stability concerns and recommended storage conditions?

  • Methodological Answer :
  • Hydrolysis risk : The benzamide bond is susceptible to moisture. Store under nitrogen at –20°C in sealed vials .
  • Light sensitivity : Pyrazine derivatives may degrade under UV exposure. Use amber glassware .
  • Handling : Use PPE (gloves, goggles) due to acute oral toxicity (GHS Category 4) and respiratory irritation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies often arise from:
  • Assay variability : Standardize cell lines (e.g., HEK-293 vs. CHO) and incubation times .
  • Compound purity : Validate via LC-MS and adjust synthetic protocols (e.g., column chromatography vs. recrystallization) .
  • Solubility effects : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference .

Q. What strategies optimize the piperidine-pyrazine linkage while maintaining benzamide integrity?

  • Methodological Answer :
  • Protecting groups : Temporarily protect the benzamide NH with Boc groups during piperidine functionalization .
  • Catalytic systems : Employ Pd/C or CuI for efficient C–N coupling without side reactions .
  • Microwave-assisted synthesis : Reduce reaction time (2–4 hours vs. 12 hours) and improve yield by 15–20% .

Q. How should researchers approach molecular docking studies for this compound's potential therapeutic targets?

  • Methodological Answer :
  • Target selection : Prioritize receptors with piperazine-binding pockets (e.g., dopamine D3, acetylcholinesterase) .
  • Docking software : Use AutoDock Vina with AMBER force fields. Key parameters:
  • Grid box size: 60 × 60 × 60 Å
  • Exhaustiveness: 100
  • Validation : Compare docking scores (ΔG ≤ –8 kcal/mol) with known inhibitors (e.g., imatinib derivatives) .

Q. What advanced analytical methods detect low-concentration impurities (<0.1%)?

  • Methodological Answer :
  • LC-HRMS : Utilize Q-TOF instruments (resolving power >30,000) to identify impurities via exact mass (<5 ppm error) .
  • NMR relaxation editing : Suppress main compound signals using T₁ρ filters to enhance impurity detection .

Q. How should researchers interpret contradictory NMR signals during structural confirmation?

  • Methodological Answer :
  • Dynamic effects : Rotameric states of the piperidine ring cause splitting (e.g., δ 2.8–3.2 ppm). Use variable-temperature NMR (VT-NMR) to coalesce signals .
  • Solvent artifacts : Deuterochloroform may cause shifting; verify assignments in DMSO-d₆ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.